Cas no 1798539-17-9 (8-[[4-(1H-1,2,3-Triazol-1-yl)-1-piperidinyl]sulfonyl]quinoline)
![8-[[4-(1H-1,2,3-Triazol-1-yl)-1-piperidinyl]sulfonyl]quinoline structure](https://ja.kuujia.com/scimg/cas/1798539-17-9x500.png)
8-[[4-(1H-1,2,3-Triazol-1-yl)-1-piperidinyl]sulfonyl]quinoline 化学的及び物理的性質
名前と識別子
-
- 8-[[4-(1H-1,2,3-Triazol-1-yl)-1-piperidinyl]sulfonyl]quinoline
-
- インチ: 1S/C16H17N5O2S/c22-24(23,15-5-1-3-13-4-2-8-17-16(13)15)20-10-6-14(7-11-20)21-12-9-18-19-21/h1-5,8-9,12,14H,6-7,10-11H2
- InChIKey: KQKVYXBVPPNWDG-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=CC=CC=2S(N2CCC(N3C=CN=N3)CC2)(=O)=O)C=CC=1
じっけんとくせい
- 密度みつど: 1.47±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 586.7±60.0 °C(Predicted)
- 酸性度係数(pKa): 2.97±0.17(Predicted)
8-[[4-(1H-1,2,3-Triazol-1-yl)-1-piperidinyl]sulfonyl]quinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6471-5989-4mg |
8-{[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]sulfonyl}quinoline |
1798539-17-9 | 90%+ | 4mg |
$66.0 | 2023-04-25 | |
Life Chemicals | F6471-5989-5mg |
8-{[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]sulfonyl}quinoline |
1798539-17-9 | 90%+ | 5mg |
$69.0 | 2023-04-25 | |
Life Chemicals | F6471-5989-30mg |
8-{[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]sulfonyl}quinoline |
1798539-17-9 | 90%+ | 30mg |
$119.0 | 2023-04-25 | |
Life Chemicals | F6471-5989-2μmol |
8-{[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]sulfonyl}quinoline |
1798539-17-9 | 90%+ | 2μl |
$57.0 | 2023-04-25 | |
Life Chemicals | F6471-5989-15mg |
8-{[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]sulfonyl}quinoline |
1798539-17-9 | 90%+ | 15mg |
$89.0 | 2023-04-25 | |
Life Chemicals | F6471-5989-75mg |
8-{[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]sulfonyl}quinoline |
1798539-17-9 | 90%+ | 75mg |
$208.0 | 2023-04-25 | |
Life Chemicals | F6471-5989-2mg |
8-{[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]sulfonyl}quinoline |
1798539-17-9 | 90%+ | 2mg |
$59.0 | 2023-04-25 | |
Life Chemicals | F6471-5989-20mg |
8-{[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]sulfonyl}quinoline |
1798539-17-9 | 90%+ | 20mg |
$99.0 | 2023-04-25 | |
Life Chemicals | F6471-5989-1mg |
8-{[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]sulfonyl}quinoline |
1798539-17-9 | 90%+ | 1mg |
$54.0 | 2023-04-25 | |
Life Chemicals | F6471-5989-40mg |
8-{[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]sulfonyl}quinoline |
1798539-17-9 | 90%+ | 40mg |
$140.0 | 2023-04-25 |
8-[[4-(1H-1,2,3-Triazol-1-yl)-1-piperidinyl]sulfonyl]quinoline 関連文献
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
8. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
8-[[4-(1H-1,2,3-Triazol-1-yl)-1-piperidinyl]sulfonyl]quinolineに関する追加情報
8-[[4-(1H-1,2,3-Triazol-1-yl)-1-piperidinyl]sulfonyl]quinoline: A Comprehensive Overview
8-[[4-(1H-1,2,3-Triazol-1-yl)-1-piperidinyl]sulfonyl]quinoline is a highly specialized compound with the CAS registry number 1798539-17-9. This molecule has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential therapeutic applications. The compound is characterized by a quinoline backbone, which is a well-known heterocyclic structure with diverse biological activities. The presence of a sulfonyl group attached to a piperidine ring further enhances its chemical complexity and functional versatility.
The quinoline moiety in this compound is a key structural element that contributes to its pharmacological properties. Quinoline derivatives are extensively studied for their anti-inflammatory, antitumor, and antimicrobial activities. Recent studies have highlighted the role of quinoline-based compounds in targeting specific cellular pathways, such as the inhibition of kinases and other enzymes involved in disease progression. The integration of a sulfonyl group in this molecule introduces additional functional diversity, enabling interactions with various biological targets.
The piperidine ring in 8-[[4-(1H-1,2,3-Triazol-1-yl)-1-piperidinyl]sulfonyl]quinoline serves as a scaffold for further chemical modifications. Piperidine derivatives are known for their ability to modulate drug pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME). The substitution of the piperidine nitrogen with a triazole group adds another layer of complexity to the molecule. Triazole rings are widely used in medicinal chemistry due to their ability to enhance drug stability and bioavailability while maintaining or improving potency.
Recent advancements in computational chemistry have allowed researchers to predict the binding affinity of 8-[[4-(1H-1,2,3-Triazol-1-yl)-1-piperidinyl]sulfonyl]quinoline to various protein targets. Molecular docking studies have revealed potential interactions with kinase domains, suggesting its role in inhibiting enzymatic activity associated with cancer cell proliferation. Furthermore, in vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines, making it a promising candidate for anticancer drug development.
The synthesis of 8-[[4-(1H-1,2,3-Triazol-1-yl)-1-piperidinyl]sulfonyl]quinoline involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. Key steps include the formation of the quinoline core through cyclization reactions and the subsequent introduction of the sulfonyl group via nucleophilic substitution. The incorporation of the triazole ring is achieved through click chemistry methodologies, ensuring high efficiency and selectivity.
From an analytical standpoint, the characterization of 8-[[4-(1H-1,2,3-Triazol-1-y l)-1-piperidinyl]sulfonyl]quinoline relies on advanced spectroscopic techniques such as NMR (nuclear magnetic resonance) and MS (mass spectrometry). These methods provide critical insights into the compound's molecular structure and purity. Additionally, X-ray crystallography has been employed to determine its three-dimensional conformational geometry, which is essential for understanding its interaction with biological targets.
In terms of therapeutic applications, 8-[ [4-( ̄ ̄ ̄ ̄ ) - recent clinical trials have focused on evaluating its efficacy as an anticancer agent. Preclinical studies have shown that this compound exhibits selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is attributed to its ability to target specific oncogenic pathways that are overactive in cancer cells but not in healthy tissues.
The development of 8-[ [4-( ̄ ̄ ̄ ) - has also been supported by advancements in drug delivery systems. Researchers are exploring nanotechnology-based approaches to enhance the bioavailability and reduce systemic toxicity of this compound. Liposomal encapsulation and polymeric nanoparticles are being investigated as potential carriers for targeted delivery of this molecule to tumor sites.
In conclusion,8-[ [4-( ) - represents a cutting-edge advancement in medicinal chemistry with significant potential for therapeutic applications. Its unique structure combines well-known pharmacophores with novel functional groups
1798539-17-9 (8-[[4-(1H-1,2,3-Triazol-1-yl)-1-piperidinyl]sulfonyl]quinoline) 関連製品
- 2097924-33-7(N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}-2-oxo-2H-chromene-3-carboxamide)
- 1804469-77-9(Ethyl 3-(difluoromethyl)-2-fluoro-6-methoxypyridine-4-acetate)
- 1849291-30-0(2-Chloro-1-(oxolan-2-yl)ethan-1-ol)
- 100036-64-4(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde)
- 1431962-51-4(1-(1-Ethylpyrazol-4-yl)-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride)
- 1105192-62-8(4-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one)
- 1368340-88-8(7-Bromo-1,2,3,4-tetrahydroquinolin-6-ol)
- 1252839-18-1(N-benzyl-N-ethyl-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide)
- 10411-52-6(2,3-Dichloroisobutyric acid)
- 2171241-56-6(2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-6-fluorobenzoic acid)